molecular formula C8H12ClN3O2 B13490289 Methyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13490289
M. Wt: 217.65 g/mol
InChI Key: RDVWZHSIDMKLMV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-3-(4-chloro-3-methyl-1H-imidazol-1-yl)propanoate

Uniqueness

Methyl 2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of both a chloro and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-7(10)8(13)14-2/h3,7H,4,10H2,1-2H3

InChI Key

RDVWZHSIDMKLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C(=O)OC)N

Origin of Product

United States

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